molecular formula C14H11FO4 B102154 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 15485-69-5

2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B102154
CAS No.: 15485-69-5
M. Wt: 262.23 g/mol
InChI Key: WAPZGBCWSLEYCF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H11FO4 and its molecular weight is 262.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis : Abdel-Aziz et al. (2012) studied the crystal structure of a related compound, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, focusing on its planarity and hydrogen bonding patterns. This study aids in understanding the molecular geometry of similar compounds (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).

  • Enantioselective Synthesis : A 2022 study by anonymous authors discussed the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in synthesizing a CCR5 chemokine receptor antagonist. This synthesis involved reducing 1-(4-fluorophenyl)ethanone, demonstrating its role in producing biologically active compounds (Anonymous Authors, 2022).

  • Antimicrobial Activity : Nagamani et al. (2018) synthesized and evaluated the antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, derived from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone. This study highlights the potential of using such compounds in antimicrobial applications (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

  • Photochemistry and Crystal Structure : Fu et al. (1998) examined the photochemistry and crystal structures of four α-adamantylacetophenones, including 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone. Their study provides insights into the photostability and molecular conformations of these compounds (Fu, Scheffer, Trotter, & Yang, 1998).

  • Synthesis and Application in Chalcone Derivatives : Jarag et al. (2011) explored the synthesis of chalcone derivatives using 1-(4-methoxyphenyl)ethanone and 4-fluorobenzaldehyde. Their study focused on energy-efficient sonochemical methods, demonstrating the chemical's utility in organic synthesis (Jarag, Pinjari, Pandit, & Shankarling, 2011).

  • Vibrational Frequency and Molecular Docking Studies : Mary et al. (2015) conducted an extensive study on the vibrational frequency, HOMO-LUMO analysis, and molecular docking of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. This research provides valuable data on the electronic properties and potential biological activities of such compounds (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPZGBCWSLEYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409310
Record name 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15485-69-5
Record name 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15485-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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